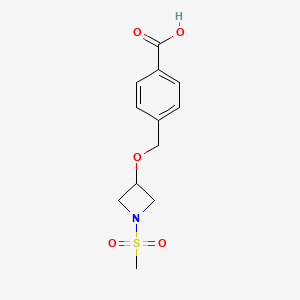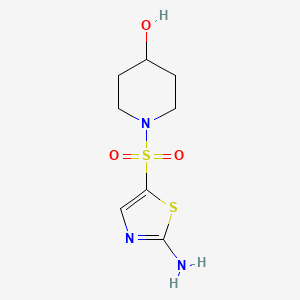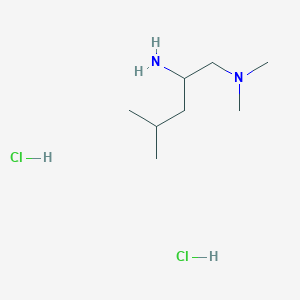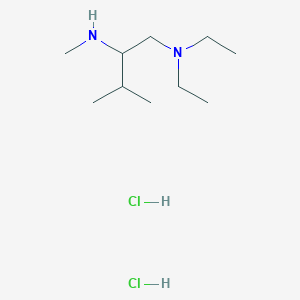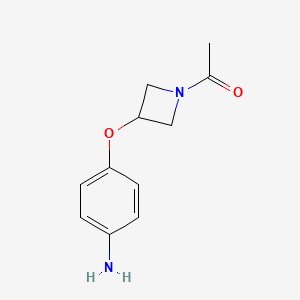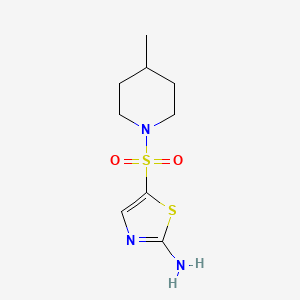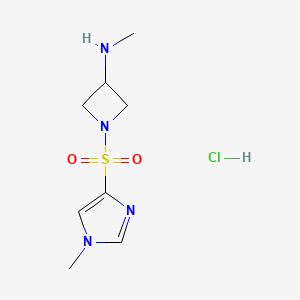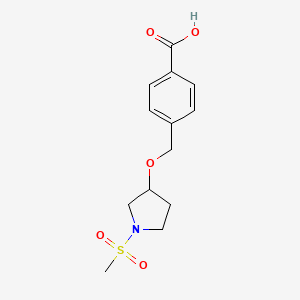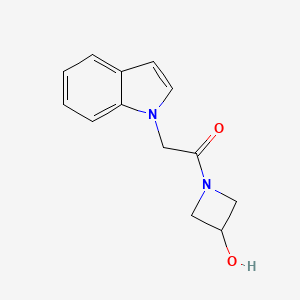
1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
Descripción general
Descripción
1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a chemical compound that has been the subject of much scientific research in recent years. This compound has been found to have a range of potential applications in various fields of study, including medicine, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is not fully understood. However, it has been shown to interact with various molecular targets in the body, including enzymes and receptors. This interaction can lead to changes in cellular signaling pathways and gene expression, which can ultimately result in physiological and biochemical effects.
Biochemical and Physiological Effects
1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one in lab experiments is its potential as a drug candidate. Its ability to interact with various molecular targets in the body makes it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research on 1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one. One direction is to further explore its potential as a drug candidate in the treatment of various diseases, including cancer and neurological disorders. Another direction is to investigate its potential as a tool in biochemistry and pharmacology research. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis method for large-scale production.
Aplicaciones Científicas De Investigación
1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one has been found to have a range of potential applications in scientific research. It has been studied for its potential use as a drug candidate in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a tool in biochemistry and pharmacology research.
Propiedades
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)-2-indol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-11-7-15(8-11)13(17)9-14-6-5-10-3-1-2-4-12(10)14/h1-6,11,16H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVDKPHYNXXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



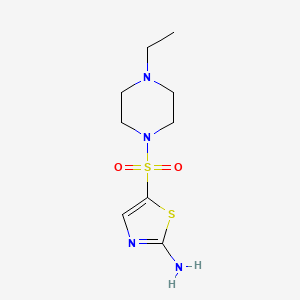
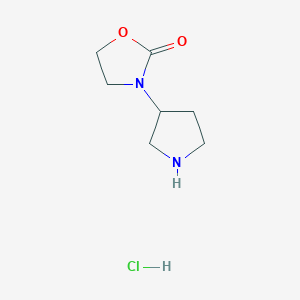
![Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride](/img/structure/B1473174.png)
